molecular formula C42H44ClF2N7O3 B2751024 Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride) CAS No. 2004675-26-5

Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride)

Cat. No. B2751024
M. Wt: 768.31
InChI Key: AQKYHXNZELZVPO-BLYDQPPASA-N
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Description

Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride) is a useful research compound. Its molecular formula is C42H44ClF2N7O3 and its molecular weight is 768.31. The purity is usually 95%.
BenchChem offers high-quality Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Spirocyclic Oxetane-Fused Benzimidazole : A novel synthesis route for spirocyclic oxetanes leading to the formation of a tetracyclic system with benzimidazole has been explored, showcasing advanced methodologies in creating complex heterocyclic structures (Gurry, McArdle, & Aldabbagh, 2015). This research highlights the potential for developing novel therapeutic agents through intricate synthetic chemistry.

Cycloaddition Reactions : The regioselective cycloaddition of C-aryl- and C-carbamoylnitrones has been utilized to synthesize substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, demonstrating the versatility of cycloaddition reactions in generating complex and potentially bioactive molecules (Molchanov & Tran, 2013).

Biological Evaluations

Antibacterial Activity Against Respiratory Pathogens : Novel compounds with a 5-azaspiro[2.4]heptan-5-yl structure have shown potent antibacterial activity against a variety of respiratory pathogens, indicating their potential as therapeutic agents for treating respiratory tract infections (Odagiri et al., 2013). This study exemplifies the application of complex organic molecules in addressing medical needs.

Carbon-11-Labeled CK1 Inhibitors for Alzheimer's Disease Imaging : The synthesis of carbon-11-labeled casein kinase 1 (CK1) inhibitors highlights the application of complex heterocyclic compounds in developing new positron emission tomography (PET) radiotracers for imaging Alzheimer's disease (Gao, Wang, & Zheng, 2018). This research underscores the role of advanced organic synthesis in the diagnosis of neurodegenerative diseases.

properties

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[7-[2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H43F2N7O3.ClH/c1-21(2)35(50-40(53)54-3)39(52)51-20-41(12-13-41)18-34(51)37-45-19-33(49-37)24-6-10-28-27-9-5-22(15-29(27)42(43,44)30(28)16-24)23-7-11-31-32(17-23)48-38(47-31)36-25-4-8-26(14-25)46-36;/h5-7,9-11,15-17,19,21,25-26,34-36,46H,4,8,12-14,18,20H2,1-3H3,(H,45,49)(H,47,48)(H,50,53);1H/t25-,26+,34-,35-,36-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKYHXNZELZVPO-BLYDQPPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9)NC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9)NC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44ClF2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride)

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